1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-7-3-4-8-17(16)15-25-23(29)21-22(18-9-6-12-24-14-18)28(27-26-21)19-10-5-11-20(13-19)30-2/h3-14H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIJHNLKLVONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methylphenylmethyl group: This can be done through Friedel-Crafts alkylation.
Incorporation of the pyridinyl group: This step might involve nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The triazole-carboxamide scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the triazole ring : Position 1 (aryl groups), position 5 (heteroaryl/pyridinyl groups), and position 4 (amide side chains).
- Functional groups : Methoxy, chloro, methyl, and sulfonamide groups influence solubility, binding affinity, and metabolic stability.
Table 1: Structural Comparison of Selected Triazole-Carboxamides
Key Observations :
- The pyridin-3-yl group in the target compound may enhance π-π stacking interactions in kinase binding pockets compared to pyridin-4-yl analogs .
- The 2-methylbenzyl side chain offers moderate lipophilicity, balancing solubility and membrane permeability, whereas bulkier groups (e.g., 3-phenylpropyl) may reduce bioavailability .
Key Observations :
- Yields for triazole-carboxamides generally range from 60–75% , influenced by steric hindrance and electronic effects of substituents .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Key Observations :
- The 3-methoxy group in the target compound likely improves aqueous solubility compared to chloro or trifluoromethyl analogs .
- Higher LogP values (e.g., 4.1 for ’s compound) correlate with reduced solubility, emphasizing the need for balanced lipophilicity in drug design .
Key Observations :
Biologische Aktivität
The compound 1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing recent research findings and case studies to provide a comprehensive overview.
Structural Information
- Molecular Formula : C23H21N5O2
- Molecular Weight : 399.45 g/mol
- LogP : 3.7396
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
- Polar Surface Area : 67.314 Ų
Table 1: Compound Characteristics
| Property | Value |
|---|---|
| Compound ID | L806-3363 |
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.45 g/mol |
| LogP | 3.7396 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.314 Ų |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study evaluating various substituted triazoles, it was found that compounds similar to the target compound displayed promising antibacterial activity against strains such as Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL . The presence of methoxy and methyl groups on the phenyl rings plays a crucial role in enhancing these activities.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of triazole derivatives have also been investigated against various cancer cell lines. For instance, a study reported that certain triazole compounds exhibited IC50 values above 100 µM against MDA-MB-231 and PC3 tumor cell lines, indicating low cytotoxicity towards normal cells . This suggests a therapeutic index that may be beneficial in clinical applications.
Case Study: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study highlighted the significance of substituents on the triazole ring in determining biological efficacy. For example, compounds with specific substitutions at the phenyl rings demonstrated enhanced binding affinity and biological activity compared to their unsubstituted counterparts .
Table 2: Summary of Biological Activities
The mechanism by which triazole compounds exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, some studies suggest that these compounds can act as inhibitors of key metabolic pathways through their binding affinities to proteins like the Pregnane X receptor (PXR), impacting drug metabolism and cellular responses .
Q & A
Q. What are the optimized synthetic routes for 1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Condensation reactions using 3-methoxyphenyl and pyridinyl precursors under reflux with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Key Variables: - Temperature control (room temperature vs. reflux) impacts cyclization efficiency.
- Stoichiometric ratios of azide and alkyne precursors affect byproduct formation.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing pyridinyl vs. methoxyphenyl protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₂₃H₂₂N₄O₂ requires exact mass 386.1741).
- X-ray Crystallography: SHELXL or WinGX suites refine crystal structures, identifying torsion angles and packing interactions critical for stability .
Example Data Table (Hypothetical):
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.51 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, pyridinyl) | Assigns aromatic protons |
| HRMS (ESI+) | m/z 387.1812 [M+H]⁺ (calc. 387.1815) | Verifies molecular weight |
Q. How can researchers address solubility limitations in biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyls via LiAlH₄ reduction of carboxamide) while preserving core pharmacophores .
- Surfactant-Assisted Dispersion: Polysorbate-80 or PEG-400 improves dispersion in cell culture media.
Q. What in vitro screening strategies are recommended for initial biological activity assessment?
Methodological Answer:
- Enzyme Inhibition Assays: Fluorescence polarization or FRET-based assays for kinases or proteases (IC₅₀ determination).
- Receptor Binding Studies: Radioligand displacement (e.g., [³H]CP55940 for cannabinoid receptors) to assess affinity (Kᵢ values) .
- Cytotoxicity Profiling: MTT or ATP-lite assays in cancer cell lines (e.g., NIH3T3/TPR-Met for c-Met inhibition parallels) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- 3D-QSAR/CoMFA Models: Align analogs using protonated conformers (e.g., piperidine N-protonated forms) to map steric/electrostatic fields .
- Key Modifications:
- Methoxyphenyl Group: Replace with trifluoromethyl to enhance lipophilicity and metabolic stability .
- Pyridinyl Substituents: Introduce halogens (Cl/F) to improve receptor van der Waals interactions .
Case Study:
In c-Met inhibitors, replacing hydroxyalkyl side chains with methyl groups reduced non-selective metabolites .
Q. What strategies identify and mitigate metabolic liabilities in preclinical studies?
Methodological Answer:
- Metabolite Identification: LC-MS/MS analysis of hepatic microsomal incubations detects oxidative metabolites (e.g., demethylation of methoxyphenyl groups) .
- Deuterium Labeling: Stabilize labile positions (e.g., CH₃ → CD₃) to slow CYP450-mediated degradation.
- Prodrug Approaches: Mask carboxamide as ester prodrugs for improved oral bioavailability.
Q. How should researchers resolve contradictions in biological activity across assay platforms?
Methodological Answer:
- Assay Validation: Cross-validate using orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity).
- Context-Specific Factors:
Q. What computational tools predict binding modes and off-target interactions?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Align triazole core with ATP-binding pockets of kinases (e.g., c-Met) using PyMOL .
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors at pyridinyl N) using Schrödinger’s Phase.
- Off-Target Screening: SwissTargetPrediction or SEA databases identify GPCRs or ion channels with structural homology.
Q. What mechanistic insights explain selective inhibition of target enzymes over homologous isoforms?
Methodological Answer:
- Kinome-Wide Profiling: Use KinomeScan to assess selectivity across 468 kinases.
- Mutagenesis Studies: Replace key residues (e.g., gatekeeper methionine in c-Met with threonine) to test binding dependency .
- Thermodynamic Profiling: ITC measures enthalpy-driven binding, often linked to hydrophobic pocket occupancy.
Q. How can synergistic effects with other therapeutics be systematically evaluated?
Methodological Answer:
- Combinatorial Screening: High-throughput matrix designs (e.g., 10×10 dose matrices) quantify synergy (Bliss independence or Loewe additivity models).
- In Vivo Xenograft Models: Co-administer with standard chemotherapeutics (e.g., cisplatin) to assess tumor growth delay .
- Pathway Analysis: RNA-seq identifies upregulated compensatory pathways (e.g., PI3K/AKT upon c-Met inhibition) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
